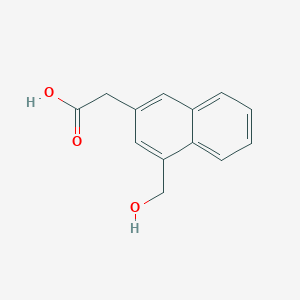
5,6-Dimethoxy-4-methylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-4-methylnaphthalen-1-ol is a naphthalene derivative characterized by the presence of methoxy groups at the 5th and 6th positions and a methyl group at the 4th position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-4-methylnaphthalen-1-ol typically involves the methoxylation of a naphthalene precursor. One common method includes the use of organolithium reagents to introduce the methoxy groups at the desired positions . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at low levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxy-4-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-4-methylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research explores its potential use in developing new pharmaceuticals with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5,6-Dimethoxy-4-methylnaphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylnaphthalen-1-ol: Similar in structure but lacks the methoxy groups at the 5th and 6th positions.
5-Methylnaphthalen-1-ol: Another similar compound with a methyl group at the 5th position instead of the 4th.
Uniqueness
5,6-Dimethoxy-4-methylnaphthalen-1-ol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5,6-dimethoxy-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O3/c1-8-4-6-10(14)9-5-7-11(15-2)13(16-3)12(8)9/h4-7,14H,1-3H3 |
Clave InChI |
LAOLONPCGNUDTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)O)C=CC(=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)



![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)


![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)
![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)

